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Compound of Interest

Compound Name:
1-(3-Amino-propyl)-

homopiperidine Dihydrochloride

Cat. No.: B178217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic pathways for 1-(3-
Amino-propyl)-homopiperidine Dihydrochloride, a valuable intermediate in pharmaceutical

research, particularly in the development of novel therapeutics targeting neurological disorders.

[1] The document details two primary synthesis routes, complete with experimental protocols

derived from analogous chemical transformations, quantitative data, and process visualizations

to aid in laboratory-scale and pilot-plant production.

Introduction
1-(3-Amino-propyl)-homopoperidine, also known as 3-(1-azepanyl)-1-propanamine, is a

diamine featuring a homopiperidine (azepane) ring N-substituted with a 3-aminopropyl chain.

Its dihydrochloride salt form enhances stability and solubility, making it a suitable precursor for

further chemical modifications in drug discovery programs. This guide outlines two robust and

adaptable synthetic strategies: Pathway 1, involving the cyanoethylation of homopiperidine

followed by nitrile reduction, and Pathway 2, which proceeds via the alkylation of

homopiperidine with a protected 3-halopropylamine, followed by deprotection.

Pathway 1: Cyanoethylation of Homopiperidine and
Subsequent Reduction
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This pathway offers a straightforward approach, beginning with the Michael addition of

homopiperidine to acrylonitrile, followed by the reduction of the resulting nitrile to the desired

primary amine.

Logical Workflow for Pathway 1
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Caption: Workflow for the synthesis via cyanoethylation.

Experimental Protocols for Pathway 1
Step 1a: Synthesis of 3-(Homopiperidin-1-yl)propanenitrile

This reaction is a base-catalyzed Michael addition.[2][3]

Reagents: Homopiperidine, Acrylonitrile, Basic catalyst (e.g., potassium hydroxide or Triton

B).

Procedure: To a stirred solution of homopiperidine (1.0 eq.) in a suitable solvent such as

acetonitrile or in the absence of a solvent, acrylonitrile (1.1 eq.) is added dropwise at a

temperature maintained between 0-10 °C. A catalytic amount of a base can be added to

facilitate the reaction.[4] The reaction mixture is then allowed to warm to room temperature

and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS. Upon completion, the

mixture is concentrated under reduced pressure. The residue is taken up in an organic

solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and

concentrated to yield the crude product, which can be purified by vacuum distillation or

column chromatography.

Step 1b: Reduction of 3-(Homopiperidin-1-yl)propanenitrile to 1-(3-Amino-propyl)-

homopiperidine

The nitrile can be reduced to a primary amine using lithium aluminum hydride (LAH) or through

catalytic hydrogenation.[5][6]

Method A: Using Lithium Aluminum Hydride (LAH)[7][8][9]

Reagents: 3-(Homopiperidin-1-yl)propanenitrile, Lithium Aluminum Hydride (LAH),

Anhydrous solvent (e.g., THF or diethyl ether), Water, 15% NaOH solution.

Procedure: A solution of 3-(Homopiperidin-1-yl)propanenitrile (1.0 eq.) in anhydrous THF is

added dropwise to a stirred suspension of LAH (1.5-2.0 eq.) in anhydrous THF at 0 °C

under an inert atmosphere (e.g., nitrogen or argon). The mixture is then stirred at room

temperature or refluxed for 4-12 hours until the reaction is complete (monitored by TLC or

IR spectroscopy). The reaction is carefully quenched by the sequential dropwise addition
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of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x grams of LAH

used. The resulting granular precipitate is filtered off and washed with THF. The combined

filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure

to give the crude 1-(3-Amino-propyl)-homopiperidine.

Method B: Catalytic Hydrogenation[10][11]

Reagents: 3-(Homopiperidin-1-yl)propanenitrile, Catalyst (e.g., Raney Nickel, Pd/C, or

PtO2), Hydrogen gas, Solvent (e.g., methanol or ethanol, often with ammonia to suppress

secondary amine formation).

Procedure: The nitrile (1.0 eq.) is dissolved in ethanol saturated with ammonia. A catalytic

amount of Raney Nickel (slurry in water, washed with ethanol) is added to the solution.

The mixture is then hydrogenated in a high-pressure autoclave under a hydrogen

atmosphere (e.g., 50-100 psi) at a temperature of 50-100 °C for 6-24 hours. After the

reaction, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated

under reduced pressure to yield the desired amine.

Step 1c: Formation of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride

Reagents: 1-(3-Amino-propyl)-homopiperidine, Hydrochloric acid (e.g., concentrated

aqueous HCl or HCl in a solvent like isopropanol or ether).

Procedure: The crude 1-(3-Amino-propyl)-homopiperidine is dissolved in a suitable solvent

like isopropanol or ethanol. To this solution, at least two equivalents of concentrated

hydrochloric acid or a solution of HCl in isopropanol are added dropwise with stirring. The

dihydrochloride salt typically precipitates from the solution. The mixture may be cooled to

enhance precipitation. The solid product is collected by filtration, washed with a cold solvent

(e.g., diethyl ether), and dried under vacuum to yield 1-(3-Amino-propyl)-homopiperidine
Dihydrochloride.[12]

Quantitative Data for Pathway 1 (Based on Analogous
Reactions)
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Step
Reactan
ts

Key
Reagent
s

Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Purity
(%)

1a

Homopip

eridine,

Acrylonitr

ile

Triton B

(cat.)

Acetonitri

le
0 - RT 12-24 85-95

>95

(crude)

1b

3-

(Homopi

peridin-1-

yl)propan

enitrile

LiAlH4 THF 0 - RT 4-12 70-90
>90

(crude)

1b

3-

(Homopi

peridin-1-

yl)propan

enitrile

Raney

Ni, H2

Ethanolic

Ammonia
50-100 6-24 80-95

>95

(crude)

1c

1-(3-

Amino-

propyl)-

homopip

eridine

Conc.

HCl

Isopropa

nol
0 - RT 1-2 >95

>98

(recryst.)

Pathway 2: Alkylation of Homopiperidine with a
Protected 3-Halopropylamine
This pathway involves the N-alkylation of homopiperidine with a three-carbon synthon carrying

a protected amine. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc)

group, prevents side reactions with the primary amine.

Logical Workflow for Pathway 2
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Preparation of Protected Halide
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Caption: Workflow for the synthesis via alkylation.
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Experimental Protocols for Pathway 2
Step 2a & 2b: Preparation of tert-butyl (3-chloropropyl)carbamate

This can be a two-step process starting from 3-amino-1-propanol.

Step 2a: Boc Protection of 3-amino-1-propanol[13][14]

Reagents: 3-amino-1-propanol, Di-tert-butyl dicarbonate (Boc2O), Base (e.g., NaOH or

triethylamine), Solvent (e.g., Dichloromethane (DCM) or a biphasic system).

Procedure: To a stirred solution of 3-amino-1-propanol (1.0 eq.) and triethylamine (1.1 eq.)

in DCM, a solution of Boc2O (1.1 eq.) in DCM is added dropwise at 0 °C. The reaction is

allowed to warm to room temperature and stirred for 4-12 hours. The reaction is quenched

with water, and the organic layer is separated, washed with brine, dried over anhydrous

sodium sulfate, and concentrated to give tert-butyl (3-hydroxypropyl)carbamate.

Step 2b: Conversion of Alcohol to Chloride

Reagents:tert-butyl (3-hydroxypropyl)carbamate, Thionyl chloride (SOCl2) or other

chlorinating agent, Solvent (e.g., DCM).

Procedure: To a solution of tert-butyl (3-hydroxypropyl)carbamate (1.0 eq.) in DCM at 0

°C, thionyl chloride (1.2 eq.) is added dropwise. The mixture is stirred at room temperature

for 2-6 hours. The solvent and excess SOCl2 are removed under reduced pressure to

yield tert-butyl (3-chloropropyl)carbamate.

Step 2c: Alkylation of Homopiperidine

Reagents: Homopiperidine, tert-butyl (3-chloropropyl)carbamate, Base (e.g., K2CO3 or

Na2CO3), Solvent (e.g., Acetonitrile or DMF).

Procedure: A mixture of homopiperidine (1.0 eq.), tert-butyl (3-chloropropyl)carbamate (1.1

eq.), and potassium carbonate (1.5 eq.) in acetonitrile is heated to reflux for 12-24 hours.

The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and

the filtrate is concentrated. The residue is purified by column chromatography to yield tert-

butyl (3-(homopiperidin-1-yl)propyl)carbamate.
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Step 2d: Boc Deprotection[1][15][16][17]

Reagents:tert-butyl (3-(homopiperidin-1-yl)propyl)carbamate, Strong acid (e.g.,

Trifluoroacetic acid (TFA) or HCl in dioxane).

Procedure: The Boc-protected diamine is dissolved in DCM, and an excess of TFA (e.g., 20-

50% v/v) is added. The solution is stirred at room temperature for 1-4 hours. The solvent and

excess TFA are removed under reduced pressure. Alternatively, a solution of HCl in dioxane

(e.g., 4M) can be used, which directly yields the hydrochloride salt.

Step 2e: Formation of Dihydrochloride Salt

If TFA was used for deprotection, the resulting trifluoroacetate salt needs to be neutralized and

then converted to the dihydrochloride salt as described in Step 1c. If HCl in dioxane was used

in the previous step, this step may be combined with the deprotection.

Quantitative Data for Pathway 2 (Based on Analogous
Reactions)
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Step
Reactan
ts

Key
Reagent
s

Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Purity
(%)

2a

3-Amino-

1-

propanol,

Boc2O

Triethyla

mine
DCM 0 - RT 4-12 90-98

>95

(crude)

2b

tert-butyl

(3-

hydroxyp

ropyl)car

bamate

SOCl2 DCM 0 - RT 2-6 85-95
>95

(crude)

2c

Homopip

eridine,

tert-butyl

(3-

chloropro

pyl)carba

mate

K2CO3
Acetonitri

le
Reflux 12-24 70-85

>90

(after

chromato

graphy)

2d

tert-butyl

(3-

(homopip

eridin-1-

yl)propyl)

carbamat

e

TFA DCM RT 1-4 >95
>95

(crude)

2e

1-(3-

Amino-

propyl)-

homopip

eridine

Conc.

HCl

Isopropa

nol
0 - RT 1-2 >95

>98

(recryst.)

Conclusion
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Both presented pathways provide viable routes for the synthesis of 1-(3-Amino-propyl)-
homopiperidine Dihydrochloride. Pathway 1 is more atom-economical and involves fewer

steps, making it potentially more suitable for large-scale production. However, the use of highly

reactive reagents like LAH or high-pressure hydrogenation requires specialized equipment and

handling procedures. Pathway 2, while longer, utilizes more common and often milder reaction

conditions, which may be advantageous for laboratory-scale synthesis and for the preparation

of analogues with sensitive functional groups. The choice of the optimal synthetic route will

depend on the specific requirements of the research or development program, including scale,

available equipment, and cost considerations. The detailed protocols and data provided in this

guide serve as a comprehensive resource for the successful synthesis of this important

pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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